(2R,3R)-2-Amino-3-hydroxybutanamide
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Overview
Description
(2R,3R)-2-Amino-3-hydroxybutanamide is a chiral compound with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Amino-3-hydroxybutanamide can be achieved through stereospecific reactions from carbohydrate sources such as D-gulonic acid lactone and D-glucono-δ-lactone. These reactions involve selective transformations to obtain the desired stereoisomer with high optical purity .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of microbial fermentation processes. These processes utilize engineered microorganisms to produce the compound efficiently and sustainably .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-Amino-3-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: It can undergo substitution reactions with halogens and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine and chlorine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce various amino alcohols[5][5].
Scientific Research Applications
(2R,3R)-2-Amino-3-hydroxybutanamide has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including as an antibacterial agent and in the development of new drugs.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-2-Amino-3-hydroxybutanamide involves its interaction with specific molecular targets and pathways. It can inhibit the formation of biofilms and reduce the virulence of certain bacterial pathogens by interfering with surface proteins and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-Amino-3-hydroxybutanamide: Another stereoisomer with different biological activity.
(2R,3S)-2-Amino-3-hydroxybutanamide: A meso compound with unique properties.
(2S,3R)-2-Amino-3-hydroxybutanamide: Known for its antibacterial activity.
Uniqueness
(2R,3R)-2-Amino-3-hydroxybutanamide is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact with various molecular targets makes it a valuable compound in scientific research and industrial applications .
Biological Activity
(2R,3R)-2-Amino-3-hydroxybutanamide, also known as threoninamide, is a chiral amino acid derivative that plays a significant role in various biological processes. Its unique structural features contribute to its diverse biological activities, making it a compound of interest in pharmacological research.
- Molecular Formula : C4H10N2O2
- Molecular Weight : 102.13 g/mol
- Structure : The compound features a hydroxyl group and an amino group, contributing to its reactivity and biological activity.
Biological Activities
This compound exhibits a range of biological activities, including:
- Metabolic Role : As a derivative of threonine, it is involved in protein synthesis and metabolism.
- Enzyme Interaction : It has been shown to interact with various enzymes, potentially acting as an inhibitor for serine and cysteine proteases. This inhibition is crucial in pathways related to cancer and viral infections.
The biological activity of this compound can be attributed to its ability to:
- Inhibit Proteases : Preliminary studies suggest that compounds with similar structures can inhibit proteases involved in disease pathways. This inhibition could be leveraged for therapeutic purposes.
- Enhance Lipophilicity : The presence of functional groups may enhance the compound's lipophilicity, improving membrane permeability and bioavailability.
Case Studies and Research Findings
-
Protease Inhibition Studies :
- Research has indicated that this compound can inhibit specific proteases involved in the progression of diseases such as cancer. For instance, studies have demonstrated its potential to inhibit the activity of certain serine proteases, which are critical in tumor progression.
-
Synthesis and Derivatives :
- Various synthetic routes have been developed for producing this compound, highlighting its versatility as a building block in organic synthesis and medicinal chemistry. These synthetic approaches allow for the exploration of derivatives that may exhibit enhanced biological activities.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and potential applications of compounds related to this compound:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(2S,3S)-3-Amino-N-cyclopropyl-2-hydroxyalkanamide | Cyclopropyl group instead of hydroxyl | Potential use as a protease inhibitor |
(2R,3S)-2-Amino-3-hydroxybutanamide | Lacks additional substituents | More hydrophilic; different biological activity |
(S)-2-Amino-3-hydroxypropanamide | Smaller side chain | Potentially less potent due to size |
(S)-2-Aminohexanamide | Longer carbon chain | May exhibit different pharmacokinetics |
Properties
Molecular Formula |
C4H10N2O2 |
---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(2R,3R)-2-amino-3-hydroxybutanamide |
InChI |
InChI=1S/C4H10N2O2/c1-2(7)3(5)4(6)8/h2-3,7H,5H2,1H3,(H2,6,8)/t2-,3-/m1/s1 |
InChI Key |
PZUOEYPTQJILHP-PWNYCUMCSA-N |
Isomeric SMILES |
C[C@H]([C@H](C(=O)N)N)O |
Canonical SMILES |
CC(C(C(=O)N)N)O |
Origin of Product |
United States |
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